4-Hydroxycoumarin
Overview
Description
4-Hydroxycoumarin is a coumarin derivative characterized by the presence of a hydroxy group at the 4-position of the coumarin ring. It is a significant fungal metabolite derived from the precursor coumarin. This compound plays a crucial role in the biosynthesis of various anticoagulants, including dicoumarol, which is produced through fermentative processes involving naturally occurring formaldehyde .
Mechanism of Action
Target of Action
The primary target of 4-Hydroxycoumarin is the enzyme Vitamin K epoxide reductase . This enzyme plays a crucial role in the recycling of Vitamin K to its active form . Another target is the Major NAD (P)H-flavin oxidoreductase in Vibrio fischeri .
Mode of Action
This compound inhibits the action of Vitamin K epoxide reductase . This inhibition leads to the depletion of reduced Vitamin K in tissues .
Biochemical Pathways
This compound affects the normal metabolism of Vitamin K in the body . By inhibiting Vitamin K epoxide reductase, it disrupts the recycling of Vitamin K to its active form . This disruption affects the action of Vitamin K-dependent enzymes that are critically involved in the production of active forms of certain clotting factors .
Pharmacokinetics
It’s known that the compound is metabolized in the liver .
Result of Action
This results in the inhibition of Vitamin K-dependent enzymes, affecting the production of active forms of certain clotting factors . On a cellular level, this compound has been shown to affect the viability, proliferation, and adhesion of HepG2 hepatocellular carcinoma cells .
Action Environment
Environmental factors can influence the action of this compound. For instance, advanced oxidative processes (AOP), which are radical reactions of toxic contaminants with environmental free radicals, can lead to less toxic products . The aqueous environment also plays a significant role in the chemical fate of toxins like this compound .
Biochemical Analysis
Biochemical Properties
4-Hydroxycoumarin interacts with various enzymes and proteins. It is synthesized by the enzyme this compound synthase . The encoded isoenzymes preferred ortho-hydroxybenzoyl (salicoyl)-CoA as a starter substrate and catalyzed a single decarboxylative condensation with malonyl-CoA to give this compound .
Cellular Effects
This compound has significant effects on various types of cells. For instance, it has been observed to affect cell viability, proliferation, and adhesion of HepG2 cells . This compound treatment caused a decrease in Ki-67 gene expression, while MMP-9 and MMP-2 gene expressions increased .
Molecular Mechanism
The primary mechanism of action of this compound drugs is the inhibition of vitamin K epoxide reductase . These compounds are not direct antagonists of vitamin K, but rather act to deplete reduced vitamin K in tissues .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, graphene oxide nanosheets catalyst gains the products in highest yields within the shortest reaction time .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is biosynthesized from malonyl-CoA and 2-hydroxybenzoyl-CoA by the enzyme this compound synthase .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Hydroxycoumarin can be synthesized through several methods. One common approach involves the use of simple phenol and 1-(2-hydroxyphenyl)ethanone or 2’-hydroxyacetophenone as starting materials . The reaction typically involves the condensation of these compounds under acidic or basic conditions to form the coumarin ring structure.
Industrial Production Methods: In industrial settings, the synthesis of this compound often employs the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst. This method is favored for its efficiency and high yield .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxycoumarin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions occur readily at the 3-position of the coumarin ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation and Mannich reactions are common, with reagents such as halogens and amines.
Major Products:
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Halogenated and aminated coumarins.
Scientific Research Applications
4-Hydroxycoumarin and its derivatives have a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various heterocyclic compounds.
Biology: Investigated for its antibacterial, antifungal, antiviral, and antitumor properties.
Medicine: Serves as the core structure for anticoagulant drugs like warfarin and rodenticides.
Industry: Utilized in the production of dyes and liquid crystals.
Comparison with Similar Compounds
Dicoumarol: Another anticoagulant derived from 4-Hydroxycoumarin.
Warfarin: A widely used anticoagulant with a similar mechanism of action.
Brodifacoum: A potent rodenticide with a structure based on this compound.
Uniqueness: this compound is unique due to its dual role as a precursor for both pharmaceutical anticoagulants and rodenticides. Its ability to undergo various chemical reactions and form diverse derivatives makes it a versatile compound in both research and industrial applications .
Properties
IUPAC Name |
4-hydroxychromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O3/c10-7-5-9(11)12-8-4-2-1-3-6(7)8/h1-5,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXIXUWQIVKSKSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)O2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8061472, DTXSID50944748 | |
Record name | 2H-1-Benzopyran-2-one, 4-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8061472 | |
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Record name | 2-Hydroxy-4H-1-benzopyran-4-one | |
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Molecular Weight |
162.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige powder; [Sigma-Aldrich MSDS] | |
Record name | 4-Hydroxycoumarin | |
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CAS No. |
1076-38-6, 22105-09-5 | |
Record name | 4-Hydroxycoumarin | |
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Record name | 4-Hydroxycoumarin | |
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Record name | 4-hydroxycoumarin | |
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Record name | 4-Hydroxycoumarin | |
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Record name | 2H-1-Benzopyran-2-one, 4-hydroxy- | |
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Record name | 2H-1-Benzopyran-2-one, 4-hydroxy- | |
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Record name | 2-Hydroxy-4H-1-benzopyran-4-one | |
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Record name | 4-hydroxycoumarin | |
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Record name | 4-HYDROXYCOUMARIN | |
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Synthesis routes and methods
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